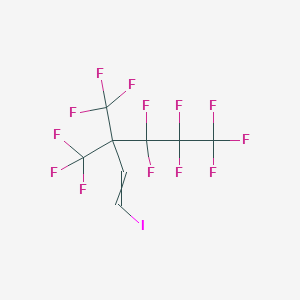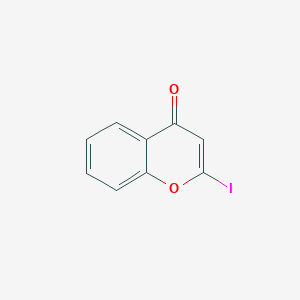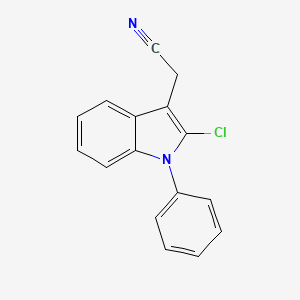
(2-Chloro-1-phenyl-1H-indol-3-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-1-phenyl-indol-3-yl)acetonitrile is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This compound is characterized by the presence of a chloro-substituted phenyl group attached to the indole ring, along with an acetonitrile group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-1-phenyl-indol-3-yl)acetonitrile typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole ring. The chloro-substituted phenyl group is introduced through the use of 2-chlorobenzaldehyde as a starting material. The reaction is carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of 2-(2-Chloro-1-phenyl-indol-3-yl)acetonitrile may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is common. The final product is typically isolated through distillation or chromatography techniques .
化学反应分析
Types of Reactions
2-(2-Chloro-1-phenyl-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of 2-(2-Chloro-1-phenyl-indol-3-yl)ethylamine.
Substitution: Formation of various substituted indole derivatives.
科学研究应用
2-(2-Chloro-1-phenyl-indol-3-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-Chloro-1-phenyl-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
2-Phenylindole: Lacks the chloro and nitrile groups, making it less reactive in certain chemical reactions.
2-(2-Bromo-1-phenyl-indol-3-yl)acetonitrile: Similar structure but with a bromo group instead of a chloro group, which may alter its reactivity and biological activity.
2-(1-Phenyl-indol-3-yl)acetonitrile: Lacks the chloro group, affecting its chemical and biological properties.
Uniqueness
2-(2-Chloro-1-phenyl-indol-3-yl)acetonitrile is unique due to the presence of both the chloro and nitrile groups, which enhance its reactivity and potential biological activities. The chloro group can participate in various substitution reactions, while the nitrile group can be reduced or transformed into other functional groups, making it a versatile compound in synthetic chemistry .
属性
CAS 编号 |
63793-65-7 |
|---|---|
分子式 |
C16H11ClN2 |
分子量 |
266.72 g/mol |
IUPAC 名称 |
2-(2-chloro-1-phenylindol-3-yl)acetonitrile |
InChI |
InChI=1S/C16H11ClN2/c17-16-14(10-11-18)13-8-4-5-9-15(13)19(16)12-6-2-1-3-7-12/h1-9H,10H2 |
InChI 键 |
PSITWMBHJZZBOD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2Cl)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


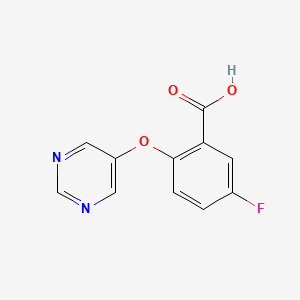
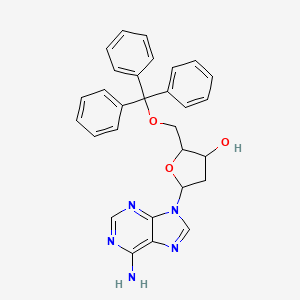
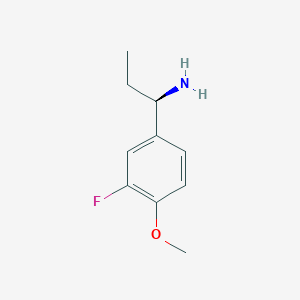
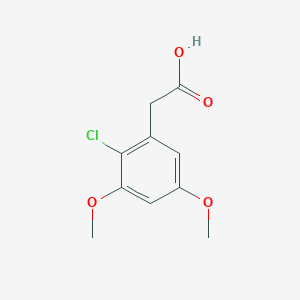
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13989111.png)
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-N,1-N-diethyl-4-N-(3,6,7-trimethylquinolin-4-yl)pentane-1,4-diamine](/img/structure/B13989112.png)
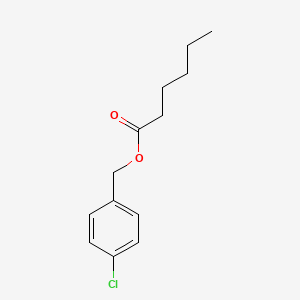
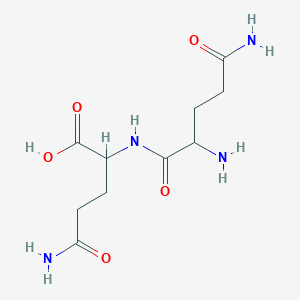

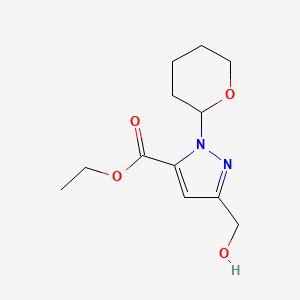
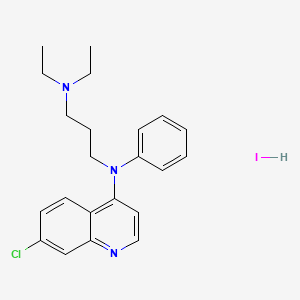
amino}butanoic acid](/img/structure/B13989140.png)
